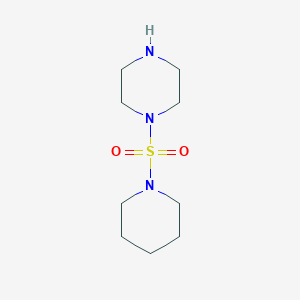

1-(Piperidin-1-ylsulfonyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVEXQQEXRRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301334 | |

| Record name | 1-(piperidin-1-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500587-48-4 | |

| Record name | 1-(1-Piperidinylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500587-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperidin-1-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 500587-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(Piperidin-1-ylsulfonyl)piperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-1-ylsulfonyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the , a novel compound incorporating two privileged scaffolds in medicinal chemistry. The piperidine and piperazine rings are foundational motifs in numerous FDA-approved drugs, valued for their ability to modulate physicochemical properties and engage in critical biological interactions.[1] This document details a robust synthetic methodology, rooted in established sulfonamide chemistry, and outlines a full suite of analytical techniques for structural verification and purity assessment. The rationale behind key experimental steps is discussed, providing researchers and drug development professionals with the foundational knowledge to produce and validate this and structurally related compounds for screening and development pipelines.

Introduction: Strategic Combination of Privileged Scaffolds

The strategic design of new chemical entities often involves the hybridization of known pharmacophores to explore new chemical space and unlock novel biological activities. The title compound, this compound, is a quintessential example of this strategy, linking the piperidine and piperazine heterocycles via a stable sulfonamide bridge.

The Sulfonamide Linker: A Bioisostere with Unique Properties

The sulfonamide group is a well-established functional group in pharmaceuticals, serving as a key component in antibacterial, diuretic, and hypoglycemic agents.[2] It is often employed as a bioisostere for amides or carboxylic acids, offering a similar tetrahedral geometry but with distinct electronic properties and improved hydrolytic stability.[2][3] The presence of an additional hydrogen bond acceptor can significantly enhance binding affinity to biological targets.[3]

Piperidine and Piperazine: Cornerstones of Drug Discovery

Both piperidine and piperazine are six-membered nitrogen-containing heterocycles that are among the most common scaffolds found in FDA-approved pharmaceuticals.[1][4]

-

Piperidine: This saturated heterocycle is a versatile building block found in drugs targeting a wide array of conditions, including CNS disorders, cancer, and pain.[1][5] Its conformational flexibility and ability to present substituents in defined spatial orientations are key to its utility.

-

Piperazine: The 1,4-diazacyclohexane structure of piperazine provides two sites for substitution, making it an excellent linker or scaffold for modulating solubility and engaging with multiple points in a receptor binding pocket.[6] Its basic nature often aids in forming salts with improved bioavailability.

The combination of these two moieties in this compound creates a molecule with potential for diverse biological applications, leveraging the established pharmacological relevance of its constituent parts.[7]

Synthetic Strategy and Workflow

The synthesis is designed as a two-step process, beginning with the preparation of a key sulfonyl chloride intermediate, followed by its reaction with piperazine. This approach ensures high yields and facile purification.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the sulfur-nitrogen bond of the sulfonamide. This reveals piperazine and the reactive intermediate, piperidine-1-sulfonyl chloride, as the immediate precursors. The sulfonyl chloride itself is readily accessible from piperidine and sulfuryl chloride.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below. The process begins with commercially available starting materials and proceeds through a stable, isolable intermediate to the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Piperazine and its derivatives can cause skin and respiratory irritation.[8][9][10]

Step 1: Synthesis of Piperidine-1-sulfonyl chloride

This protocol is adapted from established procedures for the synthesis of sulfonyl chlorides from secondary amines.[11]

-

Reaction Setup: To a solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane (DCM) cooled to -20 °C in an ice-salt bath, add a solution of piperidine (2.0 eq) in anhydrous DCM dropwise over 30 minutes.

-

Causality: The reaction is highly exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent side product formation. A stoichiometric excess of piperidine is used, with one equivalent acting as the nucleophile and the second acting as a base to neutralize the HCl byproduct.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours.

-

Work-up: Partition the reaction mixture between DCM and water. Wash the organic layer sequentially with 1N HCl (aq) and brine.

-

Causality: The aqueous HCl wash removes any remaining piperidine and piperidine hydrochloride salt, while the brine wash removes residual water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting residue, piperidine-1-sulfonyl chloride, can be purified by vacuum distillation to yield a clear oil.[11]

Step 2: Synthesis of this compound

This procedure follows the general and highly robust method for sulfonamide synthesis from a sulfonyl chloride and an amine.[12]

-

Reaction Setup: Dissolve piperazine (2.0 eq) in anhydrous DCM. To this solution, add a solution of piperidine-1-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.

-

Causality: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and as the base to scavenge the HCl generated during the reaction, driving the process to completion. This avoids the need for a tertiary amine base like triethylamine, simplifying the final purification.

-

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water to remove the piperazine hydrochloride salt and any excess piperazine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a solid.

Characterization and Data Summary

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.[13][14][15][16]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₉N₃O₂S |

| Molecular Weight | 233.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dichloromethane, Chloroform, Methanol |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.2-3.4 (m, 8H, piperidine-CH₂ and piperazine-CH₂ adjacent to SO₂), ~2.8-3.0 (m, 4H, piperazine-CH₂ adjacent to NH), ~1.6-1.7 (m, 6H, remaining piperidine-CH₂), ~1.9 (s, 1H, piperazine-NH). The signals for the piperazine protons adjacent to the sulfonyl group will be shifted downfield compared to those adjacent to the NH group.[13][17] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~47 (piperidine C-2, C-6), ~46 (piperazine C-2, C-6), ~45 (piperazine C-3, C-5), ~25 (piperidine C-4), ~23 (piperidine C-3, C-5). Carbons attached to nitrogen adjacent to the electron-withdrawing sulfonyl group will appear at a lower field.[14][18] |

| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300 (N-H stretch, piperazine), ~2940, 2860 (C-H stretch, aliphatic), ~1340 (S=O asymmetric stretch), ~1160 (S=O symmetric stretch). The two strong S=O stretching bands are characteristic of the sulfonamide group.[16][19] |

| Mass Spec. (ESI+) | m/z: Calculated for C₉H₁₉N₃O₂S: 233.12. Expected [M+H]⁺: 234.13. Fragmentation may show loss of piperidine or piperazine moieties.[15][20] |

Discussion and Future Outlook

The successful provide a valuable molecular scaffold for further investigation. The presence of a secondary amine on the piperazine ring offers a strategic handle for further functionalization, allowing for the generation of a library of derivatives through reactions such as alkylation, acylation, or reductive amination.[21] This enables a systematic exploration of structure-activity relationships (SAR) in various biological assays. Given the prevalence of the core motifs in CNS-active agents and other therapeutic areas, this compound and its derivatives represent promising candidates for screening in drug discovery programs.[6][7]

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]

- 12. cbijournal.com [cbijournal.com]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Physicochemical Profiling

An In-Depth Technical Guide to the Physicochemical Properties of Novel Sulfonylpiperazine Compounds

In the landscape of modern medicinal chemistry, the sulfonylpiperazine scaffold has emerged as a "privileged structure," a versatile framework that appears in a multitude of therapeutic agents across various disease areas, including antimicrobial, antidiabetic, and anticancer applications.[1][2][3] Its prevalence is due to a combination of synthetic accessibility, metabolic stability, and the unique physicochemical characteristics imparted by the sulfonyl group and the basic piperazine ring.[1] However, the journey from a promising novel compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties.

The measurement and optimization of properties such as lipophilicity, solubility, ionization state, and metabolic stability are not mere data collection exercises; they are fundamental to predicting a compound's pharmacokinetic behavior.[4][5][6] These parameters govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its success or failure.[7][8] Poor solubility can render a potent compound useless for oral administration, while excessive lipophilicity can lead to toxicity and rapid metabolic clearance.[9][][11]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties relevant to novel sulfonylpiperazine compounds. As a Senior Application Scientist, the focus here is not just on protocol execution but on the strategic causality behind experimental choices, enabling teams to build self-validating workflows and make informed, data-driven decisions in the early stages of drug discovery.

The Sulfonylpiperazine Scaffold: A Structural and Functional Overview

The sulfonylpiperazine moiety is characterized by a sulfonyl group (R-SO₂) attached to a piperazine ring. This combination imparts a unique set of properties that medicinal chemists can strategically manipulate.

-

The Sulfonyl Group: This group is a strong hydrogen bond acceptor and is generally metabolically stable.[1] Its presence can influence the electronic properties of the entire molecule and contribute to target binding interactions.

-

The Piperazine Ring: This six-membered heterocyclic amine typically contains two nitrogen atoms. The un-substituted nitrogen provides a basic handle (a site that can be protonated), which is crucial for tuning the compound's pKa and, consequently, its solubility and interactions with biological targets.[12] This nitrogen is a primary point for synthetic diversification to modulate potency and physicochemical properties.

Caption: Core structure of the sulfonylpiperazine scaffold and key points for chemical modification.

Core Physicochemical Properties: Measurement and Strategic Interpretation

A tiered and integrated approach to measuring physicochemical properties is essential for efficient drug discovery. The following sections detail the "why" and "how" for the most critical parameters.

Lipophilicity (LogP and LogD)

Expertise & Experience (The "Why"): Lipophilicity, the affinity of a compound for a non-polar environment, is a double-edged sword. It is a primary driver of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5][9][] For sulfonylpiperazines, which contain a basic nitrogen, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant metric than the partition coefficient (LogP). LogP describes the lipophilicity of the neutral species only, whereas LogD accounts for both the ionized and neutral forms, providing a more accurate prediction of a compound's behavior in the body.[11][13]

Trustworthiness (The "How"): The shake-flask method is the gold standard for its accuracy, while chromatographic methods offer higher throughput for early-stage screening.[6][14]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

-

Preparation of Solutions:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, pre-saturated with n-octanol.

-

Prepare n-octanol, pre-saturated with PBS at pH 7.4. This mutual saturation is critical to prevent volume changes during the experiment.

-

Prepare a stock solution of the sulfonylpiperazine test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

-

Partitioning:

-

Add a small volume of the compound stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL). The final DMSO concentration should be ≤1% to avoid co-solvent effects.

-

Add an equal volume of pre-saturated n-octanol (1 mL).

-

Cap the vial tightly and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-4 hours). A pilot study should determine the optimal time.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the aqueous and organic phases.

-

-

Quantification:

-

Carefully sample a known aliquot from both the aqueous (PBS) and organic (n-octanol) layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

-

-

Calculation:

-

LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Data Interpretation:

| LogD₇.₄ Range | Interpretation & Implications |

| < 1 | High Polarity: May have good aqueous solubility but could suffer from poor membrane permeability and high renal clearance. |

| 1 - 3 | Optimal Range: Often represents a good balance between solubility and permeability for oral absorption. |

| > 3 | High Lipophilicity: Risk of poor solubility, high metabolic turnover, plasma protein binding, and potential toxicity.[11] |

Aqueous Solubility

Expertise & Experience (The "Why"): A drug must be in solution at the site of absorption to be bioavailable.[11] Poor aqueous solubility is a leading cause of attrition in drug development.[9] For sulfonylpiperazines, solubility is highly pH-dependent due to the basic piperazine nitrogen. At low pH (like in the stomach), the nitrogen is protonated, leading to higher solubility. Understanding solubility at different pH values is therefore critical.

Trustworthiness (The "How"): A high-throughput kinetic solubility assay is suitable for early screening, while a thermodynamic equilibrium solubility assay provides the most accurate, definitive value for lead candidates.

Experimental Protocol: Thermodynamic Equilibrium Solubility in PBS (pH 7.4)

-

Compound Addition: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of PBS (pH 7.4). The presence of solid material at the end of the experiment is essential to ensure saturation was reached.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach thermodynamic equilibrium.

-

Phase Separation: Filter the resulting slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated LC-MS/MS or UV-Vis method.

-

Result Expression: Report the solubility in units of µg/mL or µM.

Data Interpretation:

| Solubility (µg/mL) | Biopharmaceutical Classification System (BCS) Guideline | Implications |

| > 100 | High Solubility | Unlikely to be a limiting factor for oral absorption. |

| 10 - 100 | Moderate Solubility | May require formulation strategies to ensure adequate bioavailability. |

| < 10 | Low Solubility | Significant challenge for oral drug development; may require enabling formulations. |

Ionization Constant (pKa)

Expertise & Experience (The "Why"): The pKa dictates the extent of a molecule's ionization at a given pH.[15] This property profoundly influences a drug's solubility, lipophilicity (LogD vs. LogP), permeability, and ability to interact with its biological target.[7][12] For sulfonylpiperazines, the pKa of the basic piperazine nitrogen is the most important value to determine. It allows prediction of the charge state in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6.8, blood pH ~7.4).

Trustworthiness (The "How"): Automated potentiometric titration is a robust and widely used method for pKa determination.[13][14][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Setup: Use an automated titrator (e.g., Sirius T3) equipped with a pH electrode and automated burettes for acid and base.

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration. Co-solvents like methanol may be required for poorly soluble compounds, and the instrument software can correct for their effect.

-

Titration: The instrument performs a multi-step titration. It first titrates the solution with a strong acid (e.g., 0.5 M HCl) to a low pH (e.g., pH 2) to fully protonate the basic nitrogen.

-

Data Acquisition: It then titrates the solution back with a strong base (e.g., 0.5 M KOH) through a wide pH range (e.g., pH 2 to 12), recording the pH as a function of the volume of titrant added.

-

pKa Calculation: The instrument's software analyzes the resulting titration curve. The pKa is determined as the pH at the half-equivalence point, where the concentrations of the protonated (ionized) and neutral species are equal.

Data Interpretation:

-

A typical basic pKa for the piperazine moiety in this class of compounds falls in the range of 7.0 - 9.0.

-

Significance: A compound with a pKa of 8.4 will be >99% ionized in the stomach (pH < 2), promoting solubility. In the blood (pH 7.4), it will be ~90% ionized and 10% neutral. The neutral form is generally assumed to be the species that passively diffuses across cell membranes.[15]

Metabolic Stability

Expertise & Experience (The "Why"): Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[17] A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability, requiring frequent, high doses.[17][18] The sulfonylpiperazine scaffold is often employed to improve metabolic stability compared to other amine-containing structures.[1]

Trustworthiness (The "How"): The in vitro human liver microsomal (HLM) stability assay is a standard, high-throughput method to assess metabolic liability in early discovery.

Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Thaw a vial of pooled HLM on ice. Dilute with a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

-

Prepare a solution of the NADPH regenerating system (cofactor solution).

-

Prepare the test compound and positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin) at a starting concentration (e.g., 1 µM).

-

-

Incubation:

-

Pre-warm the HLM suspension and cofactor solution to 37°C.

-

Initiate the reaction by adding the test compound to the HLM suspension.

-

Start the metabolic reaction by adding the pre-warmed cofactor solution. A parallel incubation without the cofactor solution serves as a negative control to account for non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. Quenching stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing & Analysis:

-

Vortex and centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

-

Data Interpretation:

| In Vitro t½ (minutes) | CLint (µL/min/mg) | Stability Classification | Implications |

| > 60 | < 12 | High Stability | Likely to have a low hepatic clearance and long half-life. |

| 15 - 60 | 12 - 46 | Moderate Stability | May have acceptable pharmacokinetic properties. |

| < 15 | > 46 | Low Stability | High risk of rapid first-pass metabolism and poor bioavailability. |

Integrated Physicochemical Profiling Workflow

A logical, tiered workflow ensures that resources are focused on the most promising compounds. This approach allows for rapid elimination of compounds with poor properties while gathering more detailed data on potential lead candidates.

// Nodes start [label="Library of Novel\nSulfonylpiperazine Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tier1 [label="Tier 1: High-Throughput Screening\n(HTS)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; tier1_assays [shape=record, label="{Kinetic Solubility (nephelometry)|Chromatographic LogD (RP-HPLC)}", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; decision1 [label="Go/No-Go Decision\n(Filter based on solubility & LogD)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tier2 [label="Tier 2: Hit-to-Lead Profiling", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; tier2_assays [shape=record, label="{pKa (potentiometric)|Microsomal Stability (HLM)}", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; decision2 [label="Go/No-Go Decision\n(Filter based on pKa & stability)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tier3 [label="Tier 3: Lead Optimization", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tier3_assays [shape=record, label="{Thermodynamic Solubility|Permeability (e.g., Caco-2)}", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; end_node [label="Lead Candidate for\nIn Vivo Studies", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tier1; tier1 -> tier1_assays; tier1_assays -> decision1; decision1 -> tier2 [label="Promising Hits"]; decision1 -> {rank=same; decision1; stop1[shape=point, style=invis]}; decision1 -> stop1[label="Discard", style=invis]; tier2 -> tier2_assays; tier2_assays -> decision2; decision2 -> tier3 [label="Optimized Hits"]; decision2 -> {rank=same; decision2; stop2[shape=point, style=invis]}; decision2 -> stop2[label="Discard/Redesign", style=invis]; tier3 -> tier3_assays; tier3_assays -> end_node; }

Caption: A tiered workflow for the physicochemical characterization of novel compounds.

Conclusion

The sulfonylpiperazine scaffold remains a highly attractive starting point for the design of novel therapeutics. However, its potential can only be realized through a disciplined and scientifically rigorous evaluation of the physicochemical properties of its derivatives. By integrating the measurement of lipophilicity, solubility, pKa, and metabolic stability early and often in the discovery process, research teams can better understand structure-property relationships, mitigate the risk of late-stage attrition, and ultimately improve the quality and success rate of their drug candidates. This guide serves as a foundational framework for establishing such a robust profiling cascade, turning raw data into actionable knowledge for the advancement of new medicines.

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 9. azolifesciences.com [azolifesciences.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. drughunter.com [drughunter.com]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. What is pKa and how is it used in drug development? [pion-inc.com]

- 16. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. longdom.org [longdom.org]

- 18. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidinyl-Sulfonylpiperazine Scaffold: A Technical Guide to Structure-Activity Relationships for Novel Antipsychotic Agents

Foreword: The Evolving Landscape of Antipsychotic Drug Discovery

For decades, the pharmacological management of schizophrenia and related psychoses has been dominated by agents that modulate dopaminergic and serotonergic pathways.[1] The evolution from first-generation to atypical antipsychotics has been driven by the quest for improved efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.[2][3] Within this pursuit, the piperidinyl-sulfonylpiperazine scaffold has emerged as a privileged structure, offering a versatile framework for fine-tuning receptor affinity and functional activity at key central nervous system (CNS) targets, notably the dopamine D2 and serotonin 5-HT2A receptors.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this important chemical series, offering insights for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of antipsychotic therapies.

The Pharmacological Rationale: Targeting the Dopamine D2 and Serotonin 5-HT2A Receptors

The therapeutic efficacy of most antipsychotic drugs is intrinsically linked to their interaction with dopamine D2 receptors.[5] While D2 receptor antagonism in the mesolimbic pathway is crucial for mitigating the positive symptoms of psychosis (e.g., hallucinations, delusions), it is also associated with extrapyramidal side effects (EPS) when this antagonism occurs in the nigrostriatal pathway. Atypical antipsychotics achieve their improved side-effect profile in part through their simultaneous antagonism of the serotonin 5-HT2A receptor.[3][4] This dual-receptor antagonism is thought to enhance dopamine release in certain brain regions, thereby compensating for the effects of D2 blockade and reducing the risk of EPS.[6] Consequently, the development of novel antipsychotics is often a balancing act of optimizing the ratio of 5-HT2A to D2 receptor affinity.

General Synthesis of the Piperidinyl-Sulfonylpiperazine Core

The modular nature of the piperidinyl-sulfonylpiperazine scaffold lends itself to convergent synthetic strategies, allowing for the systematic exploration of SAR. A generalized synthetic approach is outlined below. The causality behind this synthetic design is the ability to independently vary the piperidinyl, sulfonyl, and piperazine moieties to rapidly generate a library of analogs for biological screening.

Experimental Protocol: General Synthesis

-

Step 1: Sulfonylation of Piperidine. To a solution of a desired substituted piperidine in an appropriate solvent (e.g., dichloromethane), an arylsulfonyl chloride is added in the presence of a base (e.g., triethylamine) to facilitate the formation of the sulfonamide bond. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Step 2: N-Arylation of Piperazine. A substituted piperazine is reacted with an appropriate aryl halide or triflate in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent (e.g., toluene or dioxane). This Buchwald-Hartwig amination reaction is a robust method for forming the N-arylpiperazine bond.

-

Step 3: Coupling of the Piperidinyl-Sulfonyl and Piperazine Moieties. The product from Step 1, a piperidinyl-sulfonyl chloride, is reacted with the N-arylpiperazine from Step 2. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like acetonitrile in the presence of a base such as potassium carbonate. The reaction mixture is heated to drive the reaction to completion.

-

Step 4: Purification. The final product is purified using column chromatography on silica gel, followed by recrystallization or salt formation to yield the desired piperidinyl-sulfonylpiperazine derivative of high purity.

The following diagram illustrates the general synthetic workflow:

Caption: General Synthetic Workflow for Piperidinyl-Sulfonylpiperazines.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of piperidinyl-sulfonylpiperazine derivatives can be systematically modulated by structural modifications at three key positions: the piperidine ring, the sulfonyl linker, and the N-arylpiperazine moiety.

Modifications of the N-Arylpiperazine Moiety

The nature of the aryl group on the piperazine nitrogen is a critical determinant of affinity and selectivity for both D2 and 5-HT2A receptors.

-

Substitution Pattern on the Phenyl Ring: Electron-withdrawing or electron-donating substituents on the phenyl ring of the N-phenylpiperazine can significantly impact receptor binding. For instance, substitution at the ortho-position with a methoxy group is often found in potent 5-HT1A and 5-HT2A ligands.[7] The presence of halogen atoms, such as fluorine or chlorine, can also enhance affinity, likely through favorable interactions with the receptor binding pocket.[8]

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with diverse pharmacological profiles. For example, the incorporation of a benzoxazole moiety has been shown to yield potent multi-target antipsychotics with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[9]

The Role of the Sulfonyl Linker

The sulfonyl group serves as a rigid linker between the piperidine and piperazine rings. While less explored in terms of SAR compared to the terminal aromatic groups, its orientation and the nature of the aryl group to which it is attached can influence the overall conformation of the molecule and, consequently, its receptor interactions.

Variations on the Piperidine Ring

Substituents on the piperidine ring can modulate physicochemical properties such as lipophilicity and basicity, which in turn affect brain penetration and receptor affinity.

-

N-Substitution: The nitrogen of the piperidine ring is a common point for introducing diversity. Small alkyl or cycloalkyl groups are often well-tolerated. The nature of this substituent can influence the compound's selectivity profile.[10]

-

Ring Substitution: Substitution on the carbon atoms of the piperidine ring can introduce chirality and provide additional interaction points with the receptor. For example, hydroxyl or fluoro substituents can act as hydrogen bond donors or acceptors, respectively, potentially enhancing binding affinity.

The following diagram illustrates the key regions for SAR exploration on the piperidinyl-sulfonylpiperazine scaffold:

Caption: Key Structural Regions for SAR Exploration.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of piperidinyl-sulfonylpiperazine analogs, highlighting the impact of substitutions on D2 and 5-HT2A receptor binding affinities.

| Compound | R1 (Piperidine) | R2 (Aryl on Sulfonyl) | R3 (Aryl on Piperazine) | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |

| 1a | H | 4-Methoxyphenyl | 2-Methoxyphenyl | 15.2 | 0.7 | [8] |

| 1b | H | 4-Methoxyphenyl | 2,3-Dichlorophenyl | 25.8 | 1.2 | [8] |

| 2a | 4-Fluorobenzyl | Phenyl | 2-Pyrimidinyl | 5.1 | 8.3 | [11] |

| 2b | 4-Fluorobenzyl | Phenyl | 2-Methoxyphenyl | 10.5 | 2.1 | [11] |

| 3a | H | Naphthyl | 2-Methoxyphenyl | 8.7 | 0.5 | [8] |

This table is a composite representation based on data from multiple sources to illustrate SAR trends.

In Vitro and In Vivo Evaluation Protocols

A robust and self-validating experimental cascade is essential for the successful development of novel antipsychotic agents. This typically begins with in vitro receptor binding and functional assays, followed by in vivo models to assess efficacy and potential side effects.

In Vitro Receptor Binding Assays

The primary in vitro evaluation involves determining the binding affinity of the synthesized compounds for the target receptors. Radioligand binding assays are the gold standard for this purpose.[12]

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.[12]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is used.[12]

-

Assay Procedure: a. In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. For non-specific binding determination, a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) is added to a set of wells. c. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand. The filters are then washed, dried, and radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

A similar protocol can be employed for determining D2 receptor binding affinity, using a D2-selective radioligand such as [3H]spiperone.

Caption: Workflow for In Vitro Radioligand Binding Assay.

In Vivo Behavioral Models

Promising compounds from in vitro assays are advanced to in vivo models to assess their antipsychotic potential and liability for extrapyramidal side effects.

-

Apomorphine-Induced Climbing in Mice: Apomorphine is a non-selective dopamine receptor agonist that induces a characteristic climbing behavior in mice. This behavior is attenuated by D2 receptor antagonists. This model is predictive of antipsychotic activity against positive symptoms.[13][14]

-

Catalepsy Test in Rats: Catalepsy, a state of motor immobility, is a widely used preclinical measure of extrapyramidal side-effect liability. It is induced by D2 receptor blockade in the striatum. Atypical antipsychotics with a favorable 5-HT2A/D2 ratio typically induce less catalepsy than first-generation antipsychotics.[13]

Conclusion and Future Directions

The piperidinyl-sulfonylpiperazine scaffold represents a fertile ground for the discovery of novel antipsychotic agents with improved efficacy and tolerability. The SAR insights presented in this guide underscore the importance of systematic structural modifications to achieve the desired balance of D2 and 5-HT2A receptor antagonism. Future research in this area will likely focus on:

-

Fine-tuning functional activity: Moving beyond simple binding affinity to develop compounds with specific functional profiles (e.g., partial agonism, biased agonism) at D2 and 5-HT receptors.[15]

-

Exploring novel targets: Incorporating activity at other receptors implicated in the pathophysiology of schizophrenia, such as the 5-HT1A, 5-HT7, and glutamate receptors, to address the cognitive and negative symptoms more effectively.[6][7]

-

Optimizing pharmacokinetic properties: Enhancing brain penetration and metabolic stability to improve oral bioavailability and duration of action.

By leveraging the principles of medicinal chemistry and a robust pharmacological evaluation cascade, the piperidinyl-sulfonylpiperazine scaffold will undoubtedly continue to contribute to the development of safer and more effective treatments for individuals living with schizophrenia.

References

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors for developing effective antipsychotics: synthesis, biological characterization, and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 1-(Piperidin-1-ylsulfonyl)piperazine for Drug Discovery Professionals

This guide provides a comprehensive exploration of the potential biological targets for the novel chemical entity, 1-(Piperidin-1-ylsulfonyl)piperazine. In the absence of direct empirical data for this specific molecule, this document leverages a robust, structure-activity relationship (SAR) approach. By dissecting the constituent chemical moieties—the piperidine ring, the piperazine ring, and the sulfonyl linker—we can formulate well-grounded hypotheses regarding its likely interactions within the complex landscape of the human proteome. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the initial stages of target identification and validation.

Introduction: Deconstructing this compound for Target Hypothesis

The structure of this compound is a composite of pharmacologically significant scaffolds. Both piperidine and piperazine rings are considered "privileged structures" in medicinal chemistry, appearing in a vast array of approved drugs due to their favorable pharmacokinetic properties and ability to engage with a multitude of biological targets.[1] The sulfonyl group serves as a versatile linker and a key interaction motif. This unique combination suggests a high probability of biological activity. Our analysis will therefore focus on established target classes for these individual components to predict the most likely biological targets for the complete molecule.

Potential Target Class I: Protein Kinases

The piperazine moiety is a well-established scaffold in the design of protein kinase inhibitors, often serving as a linker that orients other functional groups within the ATP-binding pocket of the kinase.[1] The sulfonyl group can also participate in hydrogen bonding interactions with kinase active site residues. Based on extensive literature on piperazine- and piperidine-containing kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or more of the following kinase families:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are a major target in oncology.

-

Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, particularly in hematological malignancies.

-

Src Family Kinases: Non-receptor tyrosine kinases that play a role in cell growth, differentiation, and adhesion.

-

Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR2, which are critical drivers of tumor growth and angiogenesis.

Experimental Validation of Kinase Inhibition

A tiered approach is recommended for validating potential kinase targets.

Tier 1: Broad Kinome Profiling

To obtain an unbiased overview of the compound's kinase selectivity, a broad kinome profiling screen is the most efficient first step. Several commercial services offer screening against large panels of kinases.

-

Rationale: This approach rapidly identifies primary targets and potential off-target effects, guiding subsequent, more focused studies. It provides a selectivity profile, which is crucial for predicting potential therapeutic windows and side effects.

-

Vendors: Services like KinomePro™, Reaction Biology, and AssayQuant offer comprehensive kinase profiling.[2][3][4]

Tier 2: In Vitro Biochemical Assays for Specific Kinases

Once primary kinase targets are identified, their inhibition by this compound should be confirmed and quantified using in vitro biochemical assays.

Protocol: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adaptable for various kinases, including CDKs, Pim-1, Src, EGFR, and VEGFR2.[5][6][7][8][9][10]

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer.

-

Prepare a 4X solution of this compound in kinase reaction buffer with a final DMSO concentration not exceeding 1%.

-

-

Reaction Setup (384-well plate):

-

Add 2.5 µL of the 4X compound solution to the wells.

-

Add 2.5 µL of 100% DMSO to the "no inhibitor" control wells.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Commercially Available Kinase Assay Kits

| Target Kinase | Assay Principle | Vendor |

| CDKs | Luminescence (ADP-Glo™) | Promega, Thermo Fisher Scientific[9][11] |

| Pim-1 | Luminescence (ADP-Glo™) | BPS Bioscience, Cell Signaling Technology[5][12][13] |

| Src | Luminescence (Kinase-Glo® MAX) | BPS Bioscience, Merck Millipore, Cell Signaling Technology[14][15] |

| EGFR | ELISA-based, Luminescence | Various[16][17][18] |

| VEGFR2 | Luminescence (Kinase-Glo®) | BPS Bioscience, Cell Signaling Technology[6][19][20][21] |

Tier 3: Cell-Based Target Engagement

To confirm that the compound interacts with its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) is highly recommended.

Protocol: Cellular Thermal Shift Assay (CETSA)

This assay measures the thermal stabilization of a target protein upon ligand binding.[22][23][24][25][26]

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

-

Lysis: Lyse the cells by freeze-thawing.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Diagram 1: Kinase Inhibition Assay Workflow

Caption: Workflow for kinase inhibition validation.

Potential Target Class II: G-Protein Coupled Receptors (GPCRs)

Piperidine and piperazine scaffolds are prevalent in ligands targeting GPCRs, particularly those in the central nervous system (CNS).[9] The basic nitrogen atoms in these rings can form key ionic interactions with acidic residues in the receptor binding pockets.

-

Serotonin (5-HT) Receptors: Specifically, the 5-HT6 receptor is a promising target due to the known activity of sulfonylpiperazine derivatives as antagonists.[2]

-

Dopamine (D2) Receptors: Many antipsychotic drugs with D2 receptor antagonist activity incorporate a piperazine moiety.

Experimental Validation of GPCR Interaction

Tier 1: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for 5-HT6 Receptor

This protocol is adapted from established methods.[27][28][29][30]

-

Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT6 receptor.

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (25 µg protein/well).

-

[³H]-LSD (a radioligand, at a concentration near its Kd).

-

Varying concentrations of this compound.

-

For non-specific binding control, add a high concentration of a known 5-HT6 ligand (e.g., methiothepin).

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

Tier 2: Functional Assays

Functional assays measure the effect of the compound on receptor signaling, determining whether it acts as an agonist, antagonist, or inverse agonist.

Protocol: cAMP Assay for 5-HT6 Receptor Antagonism

The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in intracellular cAMP.

-

Cell Culture: Use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO-K1).

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known 5-HT6 agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

cAMP Measurement: After a short incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced cAMP production and calculate its IC50 value.

Diagram 2: GPCR Target Validation Workflow

Caption: Sequential workflow for GPCR target validation.

Potential Target Class III: Other Enzymes

The sulfonamide moiety is a known pharmacophore that can target various enzymes.

-

Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate biosynthesis in microorganisms. Sulfonamides are classic inhibitors of DHPS, suggesting a potential antimicrobial application for this compound.

Experimental Validation of DHPS Inhibition

Protocol: NADPH-Coupled Spectrophotometric Assay for DHPS Activity

This is a continuous assay that is amenable to high-throughput screening.[1][31]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

6-hydroxymethylpterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) (substrates for DHPS).

-

Dihydrofolate reductase (DHFR) (coupling enzyme).

-

NADPH.

-

Varying concentrations of this compound.

-

-

Initiation: Start the reaction by adding DHPS enzyme.

-

Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to identifying the potential biological targets of this compound. By leveraging the known pharmacology of its constituent piperidine, piperazine, and sulfonyl moieties, we have prioritized protein kinases and GPCRs as the most probable target classes. The provided experimental protocols offer a clear path for validating these hypotheses, from broad, unbiased screening to detailed mechanistic studies. The successful identification and validation of the biological target(s) for this compound will be a critical step in its journey toward becoming a potential therapeutic agent.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KinomePro - Pamgene [pamgene.com]

- 3. assayquant.com [assayquant.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 21. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 22. benchchem.com [benchchem.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer’s Disease [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Unraveling the Molecular Maze: A Technical Guide to Investigating the Mechanism of Action of Piperazine Sulfonamides

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The piperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Compounds bearing this privileged structure have been identified as potent modulators of enzymes, G-protein coupled receptors (GPCRs), and other critical biological targets. This guide provides an in-depth framework for the systematic investigation of the mechanism of action (MoA) of novel piperazine sulfonamides. Moving beyond a mere compilation of techniques, this document elucidates the scientific rationale behind experimental choices, offering a logical, self-validating workflow from initial phenotypic observations to precise molecular target characterization. Herein, we detail field-proven protocols for target identification and validation, bio-thermodynamic profiling, and the elucidation of downstream signaling effects, empowering researchers to comprehensively unravel the molecular intricacies of their compounds.

Introduction: The Piperazine Sulfonamide Moiety - A Scaffold of Therapeutic Promise

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as aqueous solubility and oral bioavailability. When coupled with a sulfonamide group, the resulting scaffold exhibits a unique combination of structural rigidity and hydrogen bonding capabilities, enabling it to interact with a wide array of biological targets. This has led to the development of piperazine sulfonamides as inhibitors of enzymes like LpxH in bacteria, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders, Dipeptidyl peptidase-IV (DPP-IV) in diabetes, and β-secretase (BACE1) for Alzheimer's disease.[1][2][3][4] Furthermore, this scaffold is prevalent in ligands for GPCRs, such as serotonin (5-HT) receptors, and has shown promise in the development of novel anticancer and antimicrobial agents.[5][6]

Given this broad bioactivity, a systematic and robust approach to elucidating the MoA of new piperazine sulfonamide derivatives is paramount. This guide will navigate the reader through a multi-pronged investigative strategy, commencing with broad phenotypic screening and culminating in detailed molecular and cellular characterization.

The Investigative Workflow: A Multi-Tiered Approach to MoA Elucidation

The journey to understanding how a novel piperazine sulfonamide exerts its biological effects is a hierarchical process. It begins with high-level observations of cellular or organismal responses and progressively narrows down to the specific molecular interactions.

Figure 1: A high-level overview of the tiered workflow for investigating the mechanism of action of piperazine sulfonamides.

Tier 1: Phenotypic Screening & Initial Hypothesis Generation

The initial investigation often begins without a preconceived target. Phenotypic screening, where the effect of a compound is observed in a complex biological system (e.g., cell culture or whole organism), provides an unbiased starting point.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Plating: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, K562 for leukemia) in 96- or 384-well imaging plates at a density that allows for sub-confluent growth after 24-48 hours.[7][8]

-

Compound Treatment: Treat the cells with a concentration range of the piperazine sulfonamide derivative. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).

-

Staining: After the desired incubation period (e.g., 24, 48, or 72 hours), fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:

-

Hoechst 33342: To stain nuclei and assess cell number and nuclear morphology.

-

Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

-

MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

-

Antibodies against key proteins: e.g., phosphorylated histone H3 to identify mitotic cells.

-

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify various cellular features (e.g., cell count, nuclear size, mitochondrial integrity, cytoskeletal changes).

Causality Behind Experimental Choices: This unbiased approach allows for the discovery of unexpected biological activities. For instance, observing condensed and fragmented nuclei is a strong indicator of apoptosis, which would guide the subsequent investigation towards pathways regulating programmed cell death.

Tier 2: Target Identification & Deconvolution

Once a consistent phenotype is observed, the next critical step is to identify the molecular target(s) responsible for this effect. This process, known as target deconvolution, can be approached through several complementary strategies.

Affinity-Based Methods

These techniques rely on the specific binding of the compound to its target protein.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

-

Immobilization of the Piperazine Sulfonamide: Synthesize an analog of the active compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.

-

Preparation of Cell Lysate: Culture the relevant cells to a high density and prepare a native cell lysate under non-denaturing conditions.

-

Affinity Pull-Down: Incubate the cell lysate with the immobilized compound. As a negative control, incubate the lysate with beads that have been treated with a mock immobilization reaction.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Label-Free Methods

These approaches do not require modification of the compound, thus avoiding potential alterations to its binding properties.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[9][10]

-

Cell Treatment: Treat intact cells with the piperazine sulfonamide or a vehicle control.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blotting or an immunoassay like AlphaScreen®.[10]

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

- 1. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(Piperidin-1-ylsulfonyl)piperazine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 1-(Piperidin-1-ylsulfonyl)piperazine, a molecule incorporating two key saturated heterocyclic scaffolds—piperidine and piperazine—linked by a sulfonamide bridge, represents a class of compounds with significant potential in medicinal chemistry. The unique combination of a basic piperazine moiety and a less basic, sterically demanding piperidine-sulfonyl group imparts specific physicochemical properties that are critical to its biological activity.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a self-validating system of analysis, the protocols and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the unambiguous identification and characterization of this molecule. The causality behind experimental choices and the interpretation of spectral data is emphasized, reflecting field-proven insights into the analysis of complex heterocyclic systems.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's three-dimensional structure is paramount for accurate spectral interpretation. Both the piperidine and piperazine rings adopt chair conformations to minimize steric strain. The rotational barrier around the S-N bonds and the C-N amide-like bond can influence the appearance of NMR spectra, potentially leading to broadened signals or the observation of distinct conformers at low temperatures.[1]

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons (like the N-H of piperazine) and for ensuring solubility.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the piperidine and piperazine ring protons. The electron-withdrawing sulfonyl group will deshield adjacent protons, causing them to appear at a lower field (higher ppm).

| Proton Assignment | Predicted Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Integration | Rationale for Assignment |

| C4-H (Piperidine) | 1.55 - 1.65 | Multiplet | 2H | Furthest from the sulfonyl group, expected to be in a typical aliphatic region for piperidine.[3] |

| C3, C5-H (Piperidine) | 1.65 - 1.75 | Multiplet | 4H | Beta to the sulfonyl group, slightly deshielded compared to C4-H. |

| C2, C6-H (Piperidine) | 3.15 - 3.25 | Triplet (approx.) | 4H | Alpha to the sulfonyl group's nitrogen, significantly deshielded. |

| C11, C15-H (Piperazine) | 2.85 - 2.95 | Triplet (approx.) | 4H | Adjacent to the secondary amine, a typical chemical shift for piperazine protons.[4] |

| C12, C14-H (Piperazine) | 3.20 - 3.30 | Triplet (approx.) | 4H | Adjacent to the sulfonamide nitrogen, deshielded relative to the other piperazine protons. |

| N13-H (Piperazine) | 1.80 - 2.50 | Broad Singlet | 1H | Exchangeable proton, chemical shift and peak shape are highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with the carbons closer to the electronegative sulfonyl group appearing at a lower field.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm (in CDCl₃) | Rationale for Assignment |

| C4 (Piperidine) | ~24.0 | Typical aliphatic piperidine carbon. |

| C3, C5 (Piperidine) | ~25.5 | Slightly deshielded due to proximity to the sulfonyl group. |

| C2, C6 (Piperidine) | ~47.0 | Alpha to the nitrogen of the sulfonamide, significantly deshielded. |

| C11, C15 (Piperazine) | ~45.5 | Typical chemical shift for piperazine carbons adjacent to a secondary amine.[5][6] |

| C12, C14 (Piperazine) | ~49.0 | Deshielded due to the adjacent sulfonamide nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its ability to generate intact protonated molecular ions ([M+H]⁺).

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 ng/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC) Parameters (Optional but recommended for purity assessment):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the protonation of the analyte for positive ion mode ESI.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometer (MS) Parameters:

-